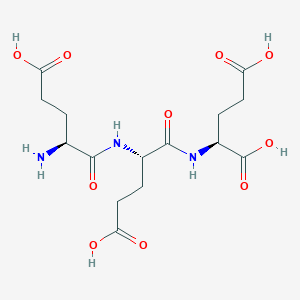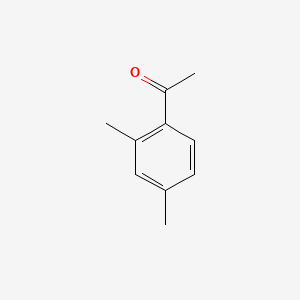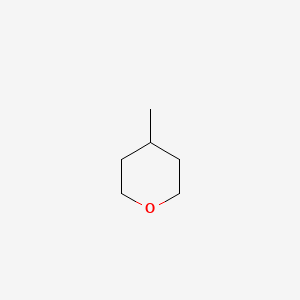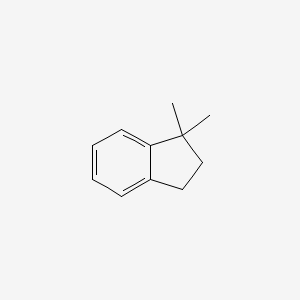
Thiophene-3-thiol
説明
Thiophene-3-thiol is a derivative of thiophene, a heterocyclic compound that contains a five-membered ring made up of one sulfur and four carbon atoms . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives . Other methods involve the reaction of substituted buta-1-enes with potassium sulfide, enabling an atom economical, and transition-metal-free synthesis of thiophenes .Molecular Structure Analysis
The molecular structure of thiophene-3-thiol consists of a five-membered ring containing one sulfur and four carbon atoms . The sulfur atom contributes one lone pair of electrons to this π-system, creating a stable aromatic system with six π-electrons .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, a metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S8) or EtOCS2K provides a variety of substituted thiophenes in good yields . The reaction is initiated by the base-free generation of a trisulfur radical anion (S3•-) and its addition to alkynes .Physical And Chemical Properties Analysis
Thiophene, the parent compound of thiophene-3-thiol, is a colorless liquid that possesses a mildly pleasant smell, somewhat similar to benzene. Its molecular formula is C4H4S, and it has a molar mass of approximately 84.14 g/mol. The compound has a boiling point of 84.1°C and a melting point of -38.3°C .科学的研究の応用
Medicinal Chemistry
Thiophene derivatives have been shown to possess significant antimicrobial and anticancer properties. They are used in medicinal chemistry for synthesizing compounds with inhibitory effects against various organisms, including bacteria like Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus . These compounds can be part of combinatorial libraries in the search for new lead molecules.
Material Science
In material science, thiophene derivatives serve as corrosion inhibitors and have applications in the development of organic solar cells . Their electronic properties make them suitable for use in photovoltaic materials.
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry for their reactive properties . They can act as reducing agents , catalysts , and ligands in various chemical reactions .
Synthesis of Fluorescent Dyes
The reactivity and stability of thiophene derivatives allow them to be used in the synthesis of fluorescent dyes . These dyes have applications in biological imaging and diagnostics .
Photocatalysis
Thiophene-based compounds have been used as photocatalysts in covalent organic frameworks (COFs), demonstrating high conversion yields in photocatalytic reactions .
These are just a few examples of the broad range of applications that thiophene derivatives can have. The unique properties of Thiophene-3-thiol, such as its thiol group, could potentially be leveraged in similar or more specialized applications within these fields.
BMC Chemistry - Therapeutic importance of synthetic thiophene MDPI Molecules - Thiophene-Based Covalent Organic Frameworks Springer - Recent strategies in the synthesis of thiophene derivatives ChemBK - 3-Thiophenethiol
作用機序
Target of Action
Thiophene-3-thiol, also known as 3-Thiophenethiol, is a derivative of thiophene, a five-membered heterocyclic compound . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are synthesized through various biochemical pathways, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The resulting aminothiophene derivatives can interact with various biochemical pathways in the body, leading to their diverse biological effects .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
将来の方向性
Thiophene-based compounds have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
特性
IUPAC Name |
thiophene-3-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4S2/c5-4-1-2-6-3-4/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGXHZUTTFLSBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064799 | |
| Record name | 3-Thiophenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene-3-thiol | |
CAS RN |
7774-73-4 | |
| Record name | 3-Thiophenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7774-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiophenethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007774734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Thiophenethiol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Thiophenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiophene-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.982 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-THIOPHENETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PG6284B35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main characteristic aroma associated with 3-Thiophenethiol?
A1: 3-Thiophenethiol possesses a potent meaty and cooked aroma. [] This makes it a significant contributor to the overall sensory profile of foods where it is present.
Q2: How does the formation of 3-Thiophenethiol differ in the Maillard reaction when comparing ribose and cysteine as precursors?
A2: Research using isotope labeling reveals distinct formation pathways for 3-Thiophenethiol depending on the precursor. When cysteine is the primary source, all carbon atoms in the 3-Thiophenethiol molecule originate from cysteine itself. [] This contrasts with other sulfur-containing aroma compounds like 2-methyl-3-furanthiol, which primarily derive their carbon skeleton from ribose. []
Q3: Can 3-Thiophenethiol be formed without directly involving ribose in the reaction?
A3: Yes, studies show that 3-Thiophenethiol can be generated through the high-temperature reaction of di(2-thienyl) sulfide with hydrogen sulfide. [] This pathway does not require the presence of ribose, highlighting an alternative route to its formation.
Q4: Is 3-Thiophenethiol found in any specific food products?
A4: 3-Thiophenethiol has been identified as a key aroma compound in thermally degraded orange juice. [] Its presence, along with its dimer bis(2-methyl-3-furyl) disulfide, contributes to undesirable off-flavors in these beverages.
Q5: Are there any known synthetic routes to produce 3-Thiophenethiol?
A5: Yes, one method involves the condensation of 3-Thiophenethiol with methyl 2-bromo-3-nitrothiophene-5-carboxylate. This is followed by a series of steps including reduction, acylation, bromination, and finally ring closure to yield a dithieno[2,3-b : 2′,3′-e]-1,4-thiazine derivative. []
Q6: Does supercritical carbon dioxide (SC-CO2) treatment affect the formation of 3-Thiophenethiol during the Maillard reaction?
A7: While SC-CO2 treatment generally inhibits the formation of many volatile compounds in the Maillard reaction, it enhances the production of certain intermediates and meaty flavor compounds. Among these is 3-Thiophenethiol, which is generated in significantly higher amounts in SC-CO2 treated samples, particularly under alkaline and neutral pH conditions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-](/img/structure/B1329402.png)

